Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639346
InChI: InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17639346

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate -

Specification

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Standard InChI InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3
Standard InChI Key SWROFXZRJINZSV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2(O1)CCCC2C

Introduction

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by their unique structural feature where two rings share a single atom, typically carbon. The presence of an oxygen atom within the spiro ring system and a carboxylate ester functional group contributes to its chemical reactivity and potential applications in various fields.

Synthesis Methods

The synthesis of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Involving the reaction of appropriate precursors to form the spirocyclic structure.

  • Esterification: Converting the carboxylic acid form into the ethyl ester.

  • Purification Techniques: Such as distillation or chromatography to achieve high purity.

Applications and Potential Uses

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has potential applications in various scientific fields:

  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

  • Medicinal Chemistry: Due to its unique structure, it may interact with biological targets such as enzymes or receptors.

  • Materials Science: Its structural properties could be beneficial in developing new materials.

Research Findings and Future Directions

While specific biological activity data for Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is limited, compounds with similar spirocyclic structures have shown interesting biological properties. Further research is needed to elucidate its specific biological effects and mechanisms of action. This could involve interaction studies with biological targets to understand its safety profile and therapeutic potential.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylateC11H18O3Additional methyl group at the 4-position
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylateC11H18O3Methyl and ethyl groups attached at different positions
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylateC14H24O3Longer pentyl chain attached at the 4-position

These comparisons highlight the diversity within spirocyclic compounds and how variations in substituents can influence chemical behavior and potential applications.

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